

# PU139 Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It actively blocks the function of several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.<sup>[1][2][3]</sup> By inhibiting these enzymes, **PU139** prevents the acetylation of histone proteins, leading to a more condensed chromatin state and repression of gene transcription. This activity results in the inhibition of cell growth and can trigger caspase-independent cell death in certain cell lines.<sup>[1][2]</sup> These characteristics make **PU139** a valuable tool for studying the role of histone acetylation in cellular processes and for potential anticancer drug development.

### Data Summary: In Vitro Activity

The following tables summarize the inhibitory concentrations of **PU139** against specific HAT enzymes and various cancer cell lines. This data can be used as a starting point for determining the optimal working concentration for your specific cell type and experiment.

Table 1: **PU139** Inhibitory Concentration (IC50) against Histone Acetyltransferases (HATs)

| Target Enzyme | IC50 (μM) |
|---------------|-----------|
| Gcn5          | 8.39      |
| PCAF          | 9.74      |
| CBP           | 2.49      |
| p300          | 5.35      |

Data sourced from MedchemExpress and Selleck Chemicals.[\[1\]](#)[\[3\]](#)

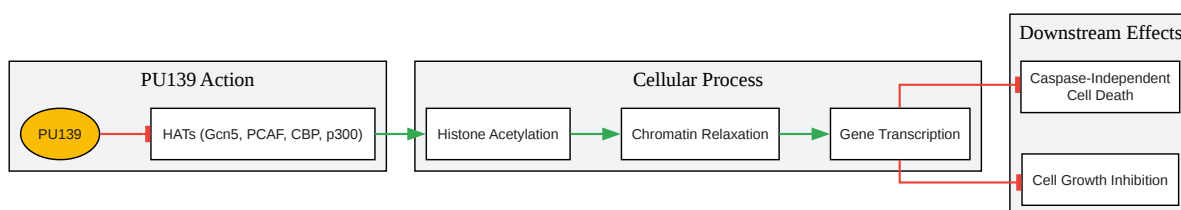
Table 2: **PU139** Growth Inhibition (GI50) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type              | GI50 (μM) |
|-----------|--------------------------|-----------|
| HL-60     | Promyelocytic Leukemia   | 3.42      |
| A431      | Skin Carcinoma           | < 60      |
| A549      | Lung Carcinoma           | < 60      |
| A2780     | Ovarian Carcinoma        | < 60      |
| HepG2     | Hepatocellular Carcinoma | < 60      |
| SW480     | Colon Adenocarcinoma     | < 60      |
| U-87 MG   | Glioblastoma             | < 60      |
| HCT116    | Colon Carcinoma          | < 60      |
| SK-N-SH   | Neuroblastoma            | < 60      |
| MCF7      | Breast Adenocarcinoma    | < 60      |

Data sourced from MedchemExpress.[\[1\]](#) Note: A GI50 of <60 μM indicates that a precise value was not determined but is below this concentration. Further dose-response experiments are recommended for these cell lines.

## Mechanism of Action: Signaling Pathway

**PU139** exerts its effect by inhibiting histone acetyltransferases. These enzymes are responsible for transferring acetyl groups to lysine residues on histone tails, a post-translational modification that generally leads to a more relaxed chromatin structure, allowing for transcriptional activation. By blocking this process, **PU139** promotes histone hypoacetylation, which is associated with transcriptional repression and can ultimately lead to cell growth arrest and cell death.



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Caption: Mechanism of **PU139** as a pan-HAT inhibitor.

## Experimental Protocols

### Reagent Preparation and Storage

- Handling: **PU139** is for research use only. Standard laboratory safety practices (gloves, lab coat, safety glasses) should be followed.
- Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving **PU139** powder in a suitable solvent such as DMSO.
- Storage: Store the powder and stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.<sup>[1]</sup> Avoid repeated freeze-thaw cycles.

### Protocol: Cell Growth Inhibition Assay (MTS Assay)

This protocol is a general guideline for determining the GI50 of **PU139** in a chosen cell line.

- **Cell Seeding:** Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight (37°C, 5% CO<sub>2</sub>) to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of **PU139** in fresh cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest **PU139** concentration).
- **Treatment:** Remove the old medium from the cells and add 100 µL of the prepared **PU139** dilutions or vehicle control to the respective wells.
- **Incubation:** Incubate the plate for a desired period, typically 48-72 hours.
- **MTS Reagent Addition:** Add 20 µL of MTS reagent (or similar viability reagent like MTT) to each well.
- **Final Incubation:** Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Analysis:** Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the **PU139** concentration and use a non-linear regression model to calculate the GI50 value.

## Protocol: Western Blot for Histone Acetylation

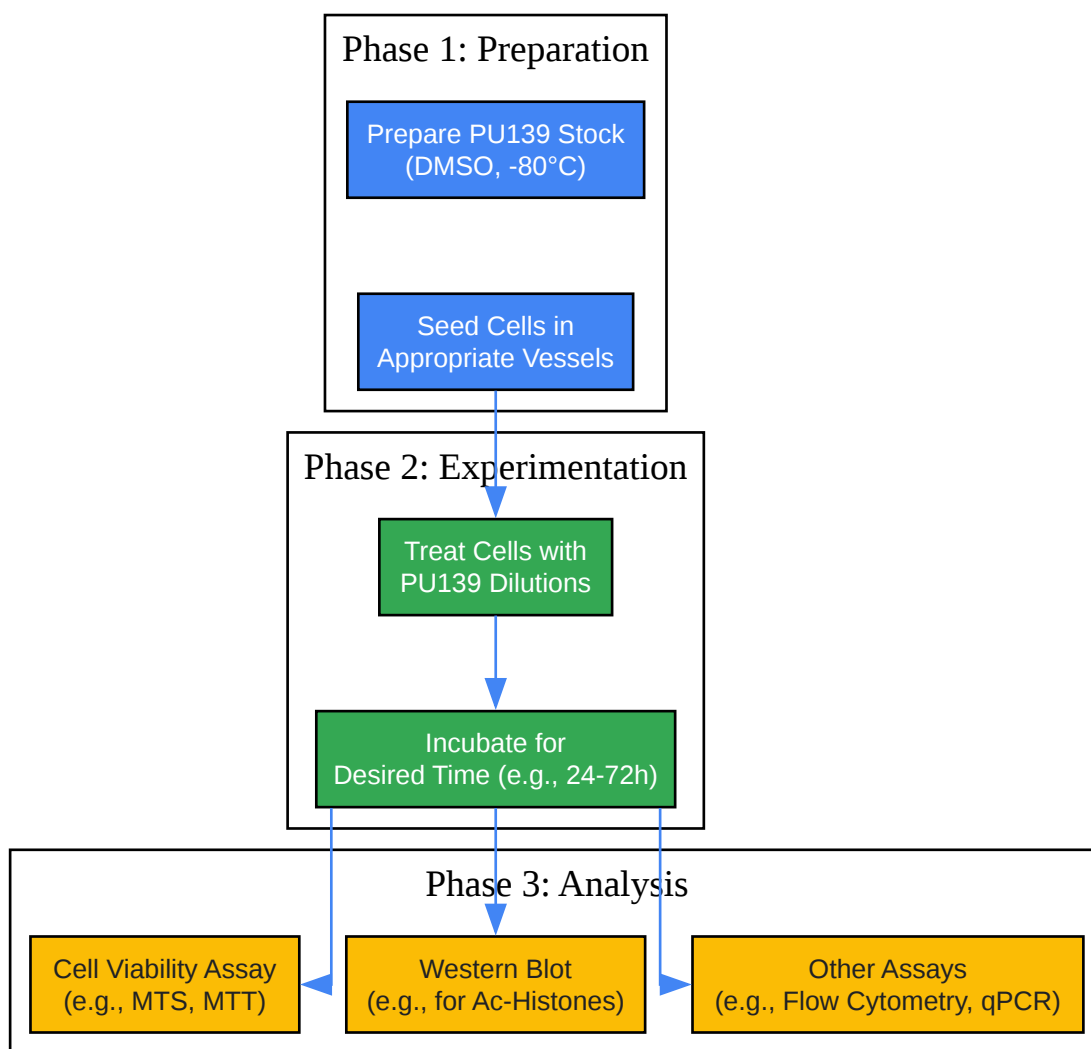
This protocol verifies the biological activity of **PU139** by detecting changes in global histone acetylation. A concentration of 25 µM has been shown to be effective for this purpose in SK-N-SH and HCT116 cells.[4]

- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of **PU139** (e.g., 25 µM) and a vehicle control for a short duration (e.g., 3-6 hours).
- **Histone Extraction:**
  - Harvest and wash the cells with ice-cold PBS.

- Lyse the cells and perform an acid extraction of histones overnight.
- Quantify the extracted histone protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of histone protein (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). Also, probe a separate membrane or strip the original one to probe for a loading control (e.g., anti-Histone H3).
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the signal for acetylated histones in **PU139**-treated samples relative to the control indicates successful target engagement.

## General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of **PU139** in cell culture.



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Caption: General workflow for **PU139** cell culture experiments.

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